molecular formula C26H22N4OS B2518920 (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946329-73-3

(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2518920
CAS No.: 946329-73-3
M. Wt: 438.55
InChI Key: XZDIPBRKVTUFIO-JXMROGBWSA-N
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Description

(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and a cinnamylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a coupling reaction between the triazole intermediate and an indole derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Attachment of the Cinnamylthio Group: The cinnamylthio group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with a cinnamyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

(E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and indole moiety can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects. The cinnamylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a benzylthio group instead of a cinnamylthio group.

    (E)-3-(5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a methylthio group instead of a cinnamylthio group.

    (E)-3-(5-(phenylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a phenylthio group instead of a cinnamylthio group.

Uniqueness

The uniqueness of (E)-3-(5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in the presence of the cinnamylthio group, which can impart distinct chemical and biological properties compared to its analogs. This group may enhance the compound’s reactivity, binding affinity, or stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-31-21-15-13-20(14-16-21)30-25(23-18-27-24-12-6-5-11-22(23)24)28-29-26(30)32-17-7-10-19-8-3-2-4-9-19/h2-16,18,27H,17H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDIPBRKVTUFIO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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